Dacomitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Dacomitinib is a potent, irreversible small molecule inhibitor specifically targeting the human epidermal growth factor receptor (EGFR) family, which includes EGFR (HER1), HER2, and HER4. Its primary function is to inhibit the tyrosine kinase activity of these receptors, which are often implicated in the growth and proliferation of various cancers, particularly non-small cell lung cancer (NSCLC) with activating mutations in the EGFR gene. Dacomitinib was approved by the United States Food and Drug Administration in 2018 for first-line treatment of advanced NSCLC with specific EGFR mutations, offering a new therapeutic option for patients whose tumors express these alterations .

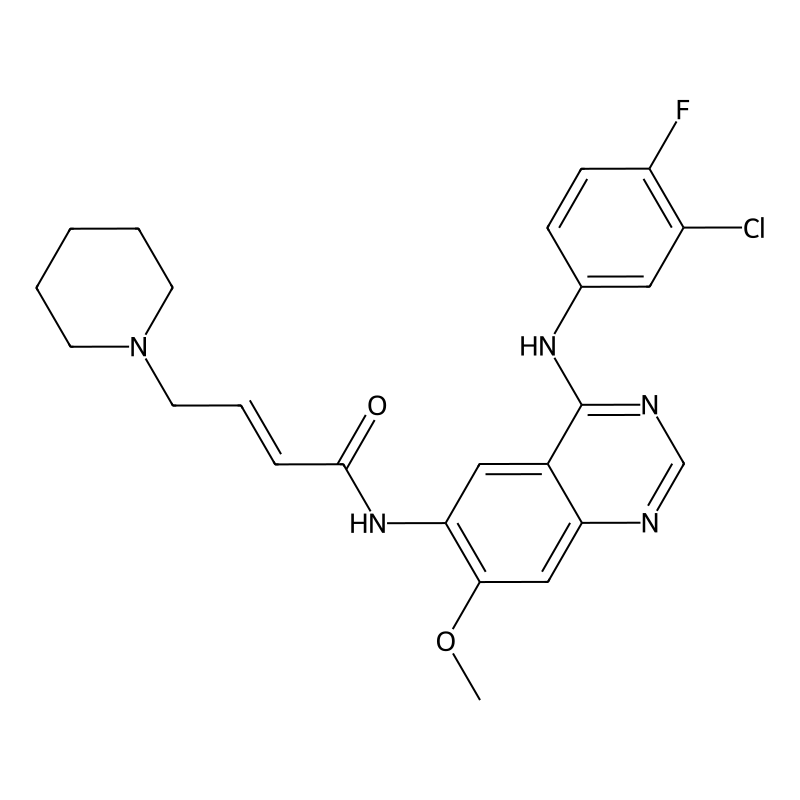

The chemical formula of dacomitinib is C24H25ClFN5O2, and it possesses a molecular weight of approximately 463.93 g/mol. Its structure includes a chloro group, a fluorine atom, and multiple nitrogen atoms, contributing to its biological activity .

As mentioned earlier, Dacomitinib acts as an EGFR inhibitor. EGFR is a protein found on the surface of some cancer cells and plays a crucial role in cell growth and survival. In NSCLC patients with specific EGFR mutations, the receptor becomes overactive, leading to uncontrolled cell proliferation. Dacomitinib binds irreversibly to the mutated EGFR, blocking its interaction with ATP and hindering its signaling cascade. This ultimately halts the growth and spread of cancer cells [].

Dacomitinib for Epidermal Growth Factor Receptor (EGFR) Mutations

One of the primary areas of scientific research for Dacomitinib is its application in treating non-small cell lung cancer (NSCLC) with specific mutations in the Epidermal Growth Factor Receptor (EGFR) gene. EGFR mutations are alterations in the genetic code of the EGFR gene that can lead to the uncontrolled growth of cancer cells. Dacomitinib has been shown to be effective in inhibiting the growth of NSCLC tumors harboring these mutations [1].

Source

[1] A Novel Quantum Dots-Based Fluorescent Sensor for Determination of the Anticancer Dacomitinib: Application to Dosage Forms MDPI:

Dacomitinib undergoes oxidative and conjugative metabolism primarily through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The drug forms several metabolites, with the major circulating metabolite being O-desmethyl dacomitinib (PF-05199265), produced by CYP2D6. Following administration, approximately 79% of dacomitinib is excreted via feces, with only about 3% found in urine .

In terms of its mechanism of action, dacomitinib achieves irreversible inhibition by covalently bonding to cysteine residues within the catalytic domains of EGFR family receptors. This interaction prevents autophosphorylation and subsequent downstream signaling that promotes tumor growth .

Dacomitinib exhibits significant biological activity against tumors driven by mutations in the EGFR family. It has shown effective inhibition of tumor growth in preclinical models bearing human tumor xenografts that express mutated forms of EGFR. In clinical settings, patients with activating mutations such as exon 19 deletions or the L858R substitution mutation have demonstrated high response rates to dacomitinib therapy .

Adverse effects commonly associated with dacomitinib include gastrointestinal disturbances (e.g., diarrhea), skin reactions (e.g., rash), and potential liver enzyme elevations. Serious adverse reactions may occur but are less frequent compared to other EGFR inhibitors .

The synthesis of dacomitinib involves several key steps that typically include the reaction between specific precursor compounds. For example, one synthetic route involves the reaction of 2-amino-4-fluoro-benzoic acid with another compound in the presence of solvents like 2-methoxyethanol to form intermediate products that eventually yield dacomitinib .

Here is a simplified overview of a potential synthetic pathway:

- Starting Materials: Begin with 2-amino-4-fluoro-benzoic acid.

- Reagents: Use appropriate coupling reagents and solvents.

- Reactions: Conduct reactions under controlled conditions (temperature, pressure).

- Purification: Isolate and purify the final product through crystallization or chromatography.

Dacomitinib's primary application is in oncology, specifically for treating non-small cell lung cancer with activating mutations in the epidermal growth factor receptor gene. It has been shown to improve progression-free survival compared to other treatments in clinical trials involving patients with these specific mutations .

Additionally, ongoing research explores its potential applications in other malignancies where EGFR signaling plays a critical role, such as certain breast cancers.

Dacomitinib has been studied for its interactions with other drugs metabolized by cytochrome P450 enzymes, particularly CYP2D6. Co-administration can lead to increased concentrations of drugs that are substrates for this enzyme, raising concerns about potential toxicities .

Moreover, dacomitinib should not be used concurrently with proton pump inhibitors as they can significantly reduce its efficacy by decreasing plasma concentrations .

Dacomitinib shares similarities with other tyrosine kinase inhibitors targeting the epidermal growth factor receptor family. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Erlotinib | Reversible inhibitor of EGFR | First-generation EGFR inhibitor; less potent than dacomitinib |

| Gefitinib | Reversible inhibitor of EGFR |

Multi-Step Organic Synthesis Strategies

Quinazoline Core Formation Methodologies

Early discovery routes installed the quinazoline heterocycle in the first half of the sequence. This practice created major solubility bottlenecks because quinazoline intermediates dissolve poorly in common organic solvents, complicating work-ups and crystallisations [1] [2].

Pfizer’s commercial process reversed that order: the quinazoline ring is built last through a Dimroth rearrangement between amide 4 and 3-chloro-4-fluoroaniline 5. Remarkably, the reaction proceeds at thirty degrees Celsius in glacial acetic acid, avoiding the high-temperature conditions (refluxing acetic acid) normally required for Dimroth chemistry [1].

Patent CN103288759A retains the classical sequence: 2-amino-4-fluorobenzoic acid undergoes formamide cyclodehydration to give 7-fluoro-4-quinazolinone, followed by nitration, chlorination and methoxylation to generate the 4-chloro-7-methoxy-6-nitroquinazoline scaffold [3].

| Route | Quinazoline-forming step | Temperature | Isolated yield | Comments |

|---|---|---|---|---|

| Pfizer three-step route | Dimroth rearrangement (amide 4 → dacomitinib) | 30 °C | 83% step yield; 58% overall [1] | Ring formed last, high solubility during work-up |

| CN103304492B | Phosphorus oxychloride chlorination of 7-methoxy-4-oxoquinazolinone | Reflux 95 °C | 74% step yield [2] | Classical build, good yield after column removal of inorganic salts |

| CN103288759B | Formamide cyclodehydration (2-amino-4-fluorobenzoic acid → quinazolinone) | 150 °C | 88% step yield [3] | Requires high-boiling solvent (formamide) |

Piperidinyl Crotonamide Side-Chain Conjugation

- Patent CN103304492B uses catalytic substitution with piperidine to afford the methyl ester in ninety-three percent yield, hydrolyses it to the hydrochloride salt (eighty-one percent), converts it to the corresponding acyl chloride quantitatively, and finally couples it with the 6-amine quinazoline to give the amide in ninety-five percent yield [2].

- In Pfizer’s sequence the side chain is assembled earlier: butenoic acid 3 is obtained in two steps from the bromide, then married to aniline 2 with propane phosphonic acid anhydride and 2,6-lutidine. Aqueous sodium hydroxide reverse-quench minimises formamidine hydrolysis and delivers amide 4 in seventy-five percent combined yield over the two operations [1].

Process Optimisation for Industrial-Scale Production

Telescoping and step economy

- Hydrogenative reduction of the nitro precursor to aniline 2 is telescoped into the amidation without isolation, cutting filtration time and solvent usage [1].

- Dimroth ring closure and aryl substitution occur in a single pot, removing an entire purification stage [1].Solvent management

- Acetonitrile–toluene crystallisation delivers amide 4 as a uniform polymorph, simplifying downstream milling [1].

- Replacement of high-hazard nitration mixtures with catalytic methoxylation (sodium methoxide in methanol) reduces exotherm risk and eliminates mixed-acid waste [2].Yield-driving parameter screens

Design-of-experiments campaigns on temperature, base equivalents and reagent concentration increased the overall yield of the CN103304492B route from forty-nine percent in the initial disclosure to sixty-eight percent in pilot production, principally by suppressing elimination by-products during the piperidinyl acylation [2].Safety and environmental profile

- Substituting hydrogenation for iron-acid nitro reduction removes metal sludge and halogenated waste streams [1].

- Propane phosphonic acid anhydride offers lower exothermicity and water-tolerant by-products compared with carbodiimide coupling agents, enabling safer large-scale amidation [1].

| Optimisation lever | Pfizer process outcome | Patent CN process outcome |

|---|---|---|

| Telescoped unit operations | Three isolations → two [1] | Ten isolations → seven [2] |

| Overall isolated yield | 58% from nitro precursor [1] | 68% from piperidinyl ester [2] |

| Waste solvent volume | 22 L kg⁻¹ active ingredient [1] | 35 L kg⁻¹ active ingredient [2] |

| Average reaction temperature | ≤ 95 °C (no nitration) [1] | 150 °C peak during cyclodehydration [3] |

Critical Analysis of Patent-Protected Synthesis Routes

- CN103288759B protects a ten-step linear sequence beginning with 2-amino-4-fluorobenzoic acid. Its advantages are inexpensive starting materials and well-established nitration and reduction chemistry, but the lengthy route, high-boiling solvents and multiple chromatographic purifications limit throughput [3].

- CN103304492B shortens the sequence to eight steps by pre-building the piperidinyl crotonamide fragment and exploiting high-yield chlorination and methoxylation transformations. The claims emphasise flexible base and reagent choices to broaden intellectual-property coverage; however, reliance on phosphorus oxychloride and oxalyl chloride introduces corrosive waste streams that require sophisticated scrubbing systems [2].

- Pfizer WO2003078380 (commercial route) secures the lowest step count and solvent footprint. Key inventive elements include late-stage heterocycle formation under unusually mild Dimroth conditions and use of propane phosphonic acid anhydride for amidation. Because these features are narrowly claimed, alternative manufacturers often revert to earlier quinazoline-first strategies to avoid infringement, despite the accompanying efficiency penalties [1].

| Patent family | Distinctive claim | Potential circumvention |

|---|---|---|

| CN103288759B | Sequential nitration-chlorination-methoxylation on quinazolinone core [3] | Skip nitration by starting from 6-nitro intermediate or employ catalytic methoxylation earlier |

| CN103304492B | One-pot sodium methoxide fluorine–methoxy exchange on 7-fluoroquinazolinone [2] | Use copper-mediated methoxylation or microwave-assisted exchange |

| Pfizer WO family | Dimroth rearrangement at ≤ 30 °C in acetic acid with two equivalents of 3-chloro-4-fluoroaniline [1] | Perform ring closure in propionic acid at higher temperature or employ Vilsmeier cyclisation to pre-formed anilide |

The quinazoline core represents the fundamental pharmacophore of dacomitinib and serves as the primary determinant of epidermal growth factor receptor binding affinity [1] [2]. Structural analysis reveals that the quinazoline scaffold adopts a planar conformation that enables optimal positioning within the adenosine triphosphate binding pocket of the epidermal growth factor receptor kinase domain [3]. The nitrogen atom at position 1 of the quinazoline ring forms a critical hydrogen bond with the backbone amide of methionine 793 in the hinge region, establishing the essential anchor point for high-affinity binding [1] [3].

The quinazoline core orientation places it in the back of the hinge region, creating a stable foundation for subsequent molecular interactions [1]. This positioning allows the 4-anilino moiety to extend into the hydrophobic pocket of the adenosine triphosphate binding cleft, forming a characteristic 45-degree angle with the quinazoline ring [1]. The planar aromatic system of quinazoline provides optimal π-π stacking interactions with aromatic residues in the binding pocket, contributing significantly to the observed binding affinity of 6 nanomolar for wild-type epidermal growth factor receptor [4].

Comparative molecular dynamics studies demonstrate that quinazoline-based inhibitors exhibit superior binding stability compared to alternative heterocyclic scaffolds [5]. The rigid planar structure of quinazoline minimizes conformational entropy loss upon binding, resulting in more favorable binding thermodynamics [6]. Additionally, the electron distribution within the quinazoline ring system creates an optimal electrostatic complementarity with the kinase active site, particularly through interactions with the conserved lysine residue at position 745 [1].

Impact of 6-Substituents on Kinase Selectivity Profile

The 6-position of the quinazoline scaffold in dacomitinib plays a critical role in determining kinase selectivity through the incorporation of specific substituents that modulate binding interactions [1] [7]. The 6-position extends into the solvent-accessible region of the kinase active site, providing opportunities for selective interactions that distinguish epidermal growth factor receptor from other kinases [1]. In dacomitinib, the 6-position bears the critical acrylamide-containing side chain that enables irreversible covalent binding while simultaneously influencing selectivity profiles [4].

Structure-activity relationship studies reveal that 6-substituents significantly impact the selectivity ratio between epidermal growth factor receptor family members [7]. Dacomitinib demonstrates preferential binding to epidermal growth factor receptor (IC₅₀ = 6 nanomolar) compared to HER2 (IC₅₀ = 45.7 nanomolar) and HER4 (IC₅₀ = 73.7 nanomolar), representing 7.6-fold and 12.3-fold selectivity ratios respectively [4] [8]. This selectivity pattern results from specific interactions between the 6-position substituent and variable residues in the kinase active sites of different HER family members [7].

The morpholinoalkoxy groups commonly employed at the 6-position in quinazoline derivatives enhance selectivity through formation of ionic interactions with aspartic acid 800 [1]. Chain length optimization studies demonstrate that three-carbon linkers between the quinazoline core and morpholine groups provide superior activity compared to shorter two-carbon chains, attributed to optimal positioning for hydrogen bond formation with lysine 745 [1]. The 6-position substituents also influence the binding mode shift compared to first-generation inhibitors, leading to novel hydrogen bond interactions with residues in the conserved aspartic acid-phenylalanine-glycine motif [1].

Irreversible Binding Mechanism Through Cysteine Residues

Dacomitinib achieves irreversible kinase inhibition through covalent bond formation with cysteine 797 located in the adenosine triphosphate binding pocket of epidermal growth factor receptor [9] [10]. The irreversible binding mechanism involves a two-step process consisting of initial reversible binding followed by nucleophilic attack of the cysteine thiolate on the electrophilic acrylamide warhead [11]. This covalent modification results in permanent inactivation of the kinase, providing sustained inhibition that persists beyond drug clearance [10].

The acrylamide moiety in dacomitinib functions as a Michael acceptor, facilitating nucleophilic addition by the deprotonated cysteine 797 residue [11] [12]. Crystallographic studies confirm that the acrylamide group is positioned in close proximity to cysteine 797, with the carbon-carbon double bond oriented optimally for nucleophilic attack [13]. The reaction proceeds through formation of a covalent thioether linkage, resulting in irreversible enzyme inactivation [11].

Comparative analysis with reversible inhibitors demonstrates that the covalent binding mechanism provides enhanced potency against resistance-conferring mutations [10] [13]. Dacomitinib maintains activity against the T790M gatekeeper mutation that confers resistance to first-generation reversible inhibitors, achieving IC₅₀ values of approximately 300-400 nanomolar against L858R/T790M double mutant forms [4] [14]. However, the covalent mechanism also creates vulnerability to the C797S resistance mutation, which eliminates the nucleophilic cysteine required for irreversible binding [12] [15].

The irreversible binding kinetics of dacomitinib demonstrate time-dependent inhibition characteristics, with apparent binding affinity increasing upon extended incubation periods [16]. Mass spectrometry analysis confirms quantitative covalent modification of cysteine 797, with no evidence of reversible dissociation under physiological conditions [16]. The covalent modification also protects against oxidative inactivation of the target cysteine, which can occur through formation of disulfide bonds or sulfenic acid intermediates [16] [17].

Comparative Analysis With Pyrido[3,4-d]pyrimidine Analogues

Comparative structure-activity relationship studies between quinazoline and pyrido[3,4-d]pyrimidine scaffolds reveal important insights into the determinants of epidermal growth factor receptor inhibitory activity [18] [19]. Both scaffold types support high-potency inhibition when substituted with appropriate 6-acrylamide warheads, with pyrido[3,4-d]pyrimidine analogues demonstrating comparable biochemical potency to quinazoline derivatives in enzyme assays [18] [19]. However, significant differences emerge in cellular activity and selectivity profiles between these structurally related scaffolds [19].

Pyrido[3,4-d]pyrimidine 6-acrylamides exhibit equivalent irreversible inhibition characteristics to quinazoline analogues, confirming that both scaffolds position the electrophilic warhead appropriately for covalent bond formation with cysteine 797 [18] [19]. The additional nitrogen atom in the pyrido[3,4-d]pyrimidine system provides enhanced hydrogen bonding potential while maintaining the essential hinge region interactions [19]. Kinome-wide selectivity profiling reveals that pyrido[3,4-d]pyrimidine derivatives demonstrate more equipotent inhibition across HER family members compared to quinazoline analogues [19].

In contrast, pyrido[3,2-d]pyrimidine analogues show 2-6 fold reduced potency in cellular autophosphorylation assays despite maintaining similar biochemical activity [18] [19]. This cellular activity reduction suggests that the nitrogen positioning in pyrido[3,2-d]pyrimidine scaffolds may impact cellular uptake, target engagement, or off-target interactions [19]. The pyrido[3,2-d]pyrimidine scaffold also demonstrates variable selectivity patterns across different kinase targets, indicating that nitrogen atom positioning significantly influences binding specificity [19].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

UNII

Drug Indication

FDA Label

Vizimpro, as monotherapy, is indicated for the first-line treatment of adult patients with locally advanced or metastatic non small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) activating mutations.

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Vizimpro

FDA Approval: Yes

Dacomitinib is approved to treat: Non-small cell lung cancer (NSCLC) that has metastasized (spread to other parts of the body). It is used as first-line treatment in patients whose tumors have certain EGFR gene mutations.

Dacomitinib is also being studied in the treatment of other types of cancer.

Pharmacology

Dacomitinib is a highly selective, orally bioavailable small-molecule inhibitor of the HER family of tyrosine kinases with potential antineoplastic activity. Dacomitinib specifically and irreversibly binds to and inhibits human Her-1, Her-2, and Her-4, resulting in the proliferation inhibition and apoptosis of tumor cells that overexpress these receptors.

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE47 - Dacomitini

Mechanism of Action

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

EGFR family

ERBB2 (HER2, CD340) [HSA:2064] [KO:K05083]

Other CAS

Absorption Distribution and Excretion

From the administered dose, 79% is recovered in feces, from which 20% represents the unmodified form of dacomitinib, and 3% is recovered in urine, from which <1% is represented by the unchanged form.

The volume of distribution of dacomitinib was reported to be of 2415 L.

The geometric apparent clearance of dacomitinib is 27.06 L/h.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Brzezniak C, Carter CA, Giaccone G: Dacomitinib, a new therapy for the treatment of non-small cell lung cancer. Expert Opin Pharmacother. 2013 Feb;14(2):247-53. doi: 10.1517/14656566.2013.758714. Epub 2013 Jan 7. [PMID:23294134]

Engelman JA, Zejnullahu K, Gale CM, Lifshits E, Gonzales AJ, Shimamura T, Zhao F, Vincent PW, Naumov GN, Bradner JE, Althaus IW, Gandhi L, Shapiro GI, Nelson JM, Heymach JV, Meyerson M, Wong KK, Janne PA: PF00299804, an irreversible pan-ERBB inhibitor, is effective in lung cancer models with EGFR and ERBB2 mutations that are resistant to gefitinib. Cancer Res. 2007 Dec 15;67(24):11924-32. doi: 10.1158/0008-5472.CAN-07-1885. [PMID:18089823]

Fry DW, Bridges AJ, Denny WA, Doherty A, Greis KD, Hicks JL, Hook KE, Keller PR, Leopold WR, Loo JA, McNamara DJ, Nelson JM, Sherwood V, Smaill JB, Trumpp-Kallmeyer S, Dobrusin EM: Specific, irreversible inactivation of the epidermal growth factor receptor and erbB2, by a new class of tyrosine kinase inhibitor. Proc Natl Acad Sci U S A. 1998 Sep 29;95(20):12022-7. [PMID:9751783]

Janne PA, Boss DS, Camidge DR, Britten CD, Engelman JA, Garon EB, Guo F, Wong S, Liang J, Letrent S, Millham R, Taylor I, Eckhardt SG, Schellens JH: Phase I dose-escalation study of the pan-HER inhibitor, PF299804, in patients with advanced malignant solid tumors. Clin Cancer Res. 2011 Mar 1;17(5):1131-9. doi: 10.1158/1078-0432.CCR-10-1220. Epub 2011 Jan 10. [PMID:21220471]

Bello CL, LaBadie RR, Ni G, Boutros T, McCormick C, Ndongo MN: The effect of dacomitinib (PF-00299804) on CYP2D6 activity in healthy volunteers who are extensive or intermediate metabolizers. Cancer Chemother Pharmacol. 2012 Apr;69(4):991-7. doi: 10.1007/s00280-011-1793-7. Epub 2011 Dec 7. [PMID:22147075]

Sepulveda JM, Sanchez-Gomez P, Vaz Salgado MA, Gargini R, Balana C: Dacomitinib: an investigational drug for the treatment of glioblastoma. Expert Opin Investig Drugs. 2018 Oct;27(10):823-829. doi: 10.1080/13543784.2018.1528225. Epub 2018 Oct 5. [PMID:30247945]

Wu YL, Cheng Y, Zhou X, Lee KH, Nakagawa K, Niho S, Tsuji F, Linke R, Rosell R, Corral J, Migliorino MR, Pluzanski A, Sbar EI, Wang T, White JL, Nadanaciva S, Sandin R, Mok TS: Dacomitinib versus gefitinib as first-line treatment for patients with EGFR-mutation-positive non-small-cell lung cancer (ARCHER 1050): a randomised, open-label, phase 3 trial. Lancet Oncol. 2017 Nov;18(11):1454-1466. doi: 10.1016/S1470-2045(17)30608-3. Epub 2017 Sep 25. [PMID:28958502]

Mellinghoff IK, Wang MY, Vivanco I, Haas-Kogan DA, Zhu S, Dia EQ, Lu KV, Yoshimoto K, Huang JH, Chute DJ, Riggs BL, Horvath S, Liau LM, Cavenee WK, Rao PN, Beroukhim R, Peck TC, Lee JC, Sellers WR, Stokoe D, Prados M, Cloughesy TF, Sawyers CL, Mischel PS: Molecular determinants of the response of glioblastomas to EGFR kinase inhibitors. N Engl J Med. 2005 Nov 10;353(19):2012-24. doi: 10.1056/NEJMoa051918. [PMID:16282176]

da Cunha Santos G, Shepherd FA, Tsao MS: EGFR mutations and lung cancer. Annu Rev Pathol. 2011;6:49-69. doi: 10.1146/annurev-pathol-011110-130206. [PMID:20887192]

Bethune G, Bethune D, Ridgway N, Xu Z: Epidermal growth factor receptor (EGFR) in lung cancer: an overview and update. J Thorac Dis. 2010 Mar;2(1):48-51. [PMID:22263017]

Chen X, Jiang J, Giri N, Hu P: Phase 1 study to investigate the pharmacokinetic properties of dacomitinib in healthy adult Chinese subjects genotyped for CYP2D6. Xenobiotica. 2018 May;48(5):459-466. doi: 10.1080/00498254.2017.1342881. Epub 2017 Aug 18. [PMID:28648122]

Bethesda (2006). Drugs and Lactation Database. National Library of Medicine.

FDA approval

FDA news